1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLPIBLZPOZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096861-79-8 | |
| Record name | 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization, and discusses its applications as a key building block in the development of novel therapeutics.
Core Molecular Attributes
This compound is a pyrrolidine derivative featuring a trifluoroethyl group attached to the ring nitrogen. This structural motif imparts unique physicochemical properties that are highly sought after in modern drug design. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2]
Molecular Formula and Weight
The fundamental chemical identity of this compound is established by its molecular formula and weight.
| Attribute | Value | Source |
| Molecular Formula | C₆H₁₁F₃N₂ | [3][4] |
| Monoisotopic Mass | 168.08743 Da | [3][4] |
| Molecular Weight | 168.16 g/mol |
It is crucial to differentiate between monoisotopic mass and molecular weight. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, which is particularly relevant for high-resolution mass spectrometry. The molecular weight, on the other hand, is calculated using the weighted average of all naturally occurring isotopes of each element.
Chemical Structure and Stereochemistry
The structure of this compound is characterized by a five-membered pyrrolidine ring. The amine group at the 3-position introduces a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine. The specific stereoisomer used can have a profound impact on the biological activity of the final drug substance.[5]
Structure:
Synthesis Protocol: Reductive Amination
The most direct and widely employed method for the synthesis of N-alkylated amines is reductive amination.[6][7] This approach involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the case of this compound, the synthesis can be efficiently achieved through the reductive amination of pyrrolidin-3-amine with 2,2,2-trifluoroacetaldehyde or a suitable equivalent.
The following protocol is a robust and scalable procedure adapted from established methodologies for reductive amination.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Pyrrolidin-3-amine (or its hydrochloride salt)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidin-3-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIEA) (1.2 eq) to the cooled solution. If using the hydrochloride salt of pyrrolidin-3-amine, increase the amount of DIEA to 2.2 eq.
-
Alkylation: In a separate flask, prepare a solution of 2,2,2-trifluoroethyl triflate (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected chemical shifts (in CDCl₃) would include signals for the trifluoroethyl group (a quartet), the pyrrolidine ring protons, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the trifluoroethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds and will show a characteristic signal for the CF₃ group.[9][10]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a sensitive and selective technique for assessing the purity of the compound and confirming its molecular weight.[11][12]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 169.09 |
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] The introduction of a trifluoroethyl group onto this scaffold further enhances its potential for creating novel drug candidates with improved properties.
This compound serves as a key intermediate in the synthesis of complex bioactive molecules, including Janus kinase (JAK) inhibitors. A notable example is its use in the synthesis of Upadacitinib, a selective JAK1 inhibitor for the treatment of rheumatoid arthritis.[14][15] The trifluoroethyl group in these molecules often plays a critical role in binding to the target protein and enhancing the overall efficacy and safety profile of the drug.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18][19]
-
Ventilation: Handle the compound and all volatile reagents in a well-ventilated fume hood.[18][19]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[16]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structural features, imparted by the trifluoroethyl group, make it a desirable component in modern drug design. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this important compound.
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PubChem. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Available from: [Link]
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- ACS Publications. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 12595–12605.
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Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
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- Google Patents. US11198697B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
- Myers, A. G.
- ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(1), 55–65.
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Metabolic Stability Profiles of N-Trifluoroethyl Pyrrolidine Scaffolds: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Introduction: The Strategic Value of the N-Trifluoroethyl Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2] Its non-planar, sp³-hybridized nature offers a valuable scaffold for exploring three-dimensional chemical space, which is critical for achieving target selectivity.[2] When this privileged scaffold is functionalized with an N-trifluoroethyl group, it gains unique physicochemical properties that are highly advantageous in drug design.
The incorporation of fluorine is a widely employed strategy to enhance the metabolic stability of drug candidates.[3][4] The high strength of the carbon-fluorine bond (C-F) compared to the carbon-hydrogen (C-H) bond makes it resistant to cleavage by metabolic enzymes.[3][5] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly alter the electronic properties of the parent molecule, often shielding adjacent sites from oxidative metabolism and modulating the basicity of the pyrrolidine nitrogen.[6][7] This modification can lead to improved pharmacokinetic profiles, including increased half-life and bioavailability, ultimately allowing for lower and less frequent dosing.[8]
However, the intersection of the N-trifluoroethyl group and the pyrrolidine ring creates a unique metabolic landscape. While the CF₃ group confers stability, the pyrrolidine ring itself presents potential metabolic liabilities, primarily through oxidation at the carbons adjacent to the nitrogen.[9][10] Understanding this interplay is paramount for any researcher working with this scaffold. This guide provides a comprehensive technical overview of the factors governing the metabolic stability of N-trifluoroethyl pyrrolidine scaffolds, detailed protocols for their assessment, and strategic insights into optimizing their metabolic profiles for the development of robust drug candidates.
Part 1: Core Principles of Metabolism for the N-Trifluoroethyl Pyrrolidine Scaffold
The metabolic fate of a drug candidate is primarily determined by the activity of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a dominant role in oxidative metabolism (Phase I reactions).[4][11] For the N-trifluoroethyl pyrrolidine scaffold, several key metabolic pathways must be considered.
1.1. The Protective Effect of Trifluoroethylation
The primary rationale for introducing the N-trifluoroethyl group is to block or slow down common metabolic pathways.
-
Blocking N-Dealkylation: Tertiary amines are often susceptible to N-dealkylation. The presence of the electron-withdrawing CF₃ group significantly reduces the susceptibility of the N-CH₂ bond to oxidative cleavage by CYPs.
-
Steric and Electronic Shielding: The CF₃ group can sterically hinder the approach of metabolizing enzymes to the nitrogen atom and adjacent carbons on the pyrrolidine ring. Electronically, it reduces the electron density of the nitrogen, which can influence its interaction with the heme iron of CYP enzymes.[11][12]
1.2. Potential Metabolic Liabilities of the Pyrrolidine Ring
Despite the stabilizing influence of the trifluoroethyl group, the saturated pyrrolidine ring remains a potential site for metabolism.
-
Alpha-Carbon Hydroxylation: Saturated heterocycles are most prone to metabolism at the carbons adjacent to the heteroatom (α-carbons, C2 and C5 positions).[10] CYP-mediated oxidation at these positions can lead to the formation of an unstable carbinolamine, which can then ring-open or, more critically, be further oxidized to a reactive iminium ion.[9] These reactive metabolites are a potential source of toxicity, as they can form covalent adducts with cellular macromolecules.[9]
-
Other Ring Oxidations: Hydroxylation can also occur at other positions on the ring (β-carbons, C3 and C4), though this is generally less common than α-carbon oxidation.
1.3. The Risk of Defluorination
While the C-F bond is exceptionally strong, enzymatic C-F bond cleavage, or defluorination, is not impossible.[5] Oxidative defluorination can occur, potentially leading to the formation of reactive metabolites.[5] For instance, metabolism of some fluoro-containing compounds can release toxic byproducts like fluoroacetate, a known toxin, which underscores the importance of thorough metabolite identification studies.[5]
The following diagram illustrates the primary potential metabolic pathways for the N-trifluoroethyl pyrrolidine scaffold.
Caption: Potential metabolic pathways for the N-trifluoroethyl pyrrolidine scaffold.
Part 2: Experimental Assessment of Metabolic Stability
Evaluating the metabolic stability of a compound early in the drug discovery process is essential to predict its in vivo pharmacokinetic properties, such as hepatic clearance and half-life.[13][14][15] The two most common in vitro models are liver microsomes and hepatocytes.
2.1. Choosing the Right In Vitro System: Microsomes vs. Hepatocytes
The choice between liver microsomes and hepatocytes depends on the specific questions being asked.[16][17]
| Feature | Liver Microsomes | Hepatocytes |
| Composition | Subcellular fraction of the endoplasmic reticulum.[16] | Intact, whole liver cells.[14] |
| Enzymes Present | Rich in Phase I enzymes (e.g., CYPs, FMOs).[14] | Contains a full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), and transporters.[16] |
| Primary Use | High-throughput screening for Phase I oxidative metabolism.[16] | More comprehensive metabolic profiling, including conjugation (Phase II) and transport.[14] |
| Advantages | Cost-effective, high-throughput, simple protocol.[16] | More physiologically relevant ("gold standard"), provides a holistic view of metabolism.[14] |
| Limitations | Lacks Phase II enzymes and cellular transporters, may not fully predict in vivo clearance.[16] | More expensive, lower throughput, higher variability.[16] |
For initial screening of N-trifluoroethyl pyrrolidine scaffolds, a liver microsomal stability assay is often the most efficient starting point to assess susceptibility to CYP-mediated oxidation. If a compound shows high stability in microsomes or if Phase II metabolism is anticipated, follow-up studies in hepatocytes are warranted.
The following diagram provides a decision-making workflow for selecting the appropriate assay.
Caption: Decision tree for selecting an in vitro metabolic stability assay.
2.2. Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the rate of metabolic degradation of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an N-trifluoroethyl pyrrolidine scaffold derivative in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, etc.) from a reputable supplier.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This is critical for sustaining CYP activity throughout the incubation.
-
Positive control compounds (e.g., a rapidly metabolized compound like testosterone and a slowly metabolized one like verapamil).
-
96-well incubation plate and a collection plate.
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination (quenching).
Experimental Workflow Diagram:
Caption: Experimental workflow for a typical microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute them in phosphate buffer to a working concentration (e.g., 1 mg/mL protein).
-
Prepare the test compound working solution by diluting the stock in buffer to achieve a final incubation concentration of 1 µM. Rationale: 1 µM is a standard concentration well below the Km for most CYPs, ensuring first-order kinetics.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of the 96-well plate.
-
Add the test compound working solution to the wells. Include wells for a negative control (no NADPH) to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. This is your T=0 starting point.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with a suitable internal standard. Rationale: Acetonitrile precipitates the microsomal proteins, instantly stopping enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Part 3: Strategies to Enhance Metabolic Stability
If a promising N-trifluoroethyl pyrrolidine scaffold demonstrates poor metabolic stability (i.e., a short half-life), several structural modification strategies can be employed.[15] The key is to block or hinder the metabolic "soft spots" without compromising the compound's desired pharmacological activity.
3.1. Blocking Alpha-Carbon Oxidation
Since the α-carbons of the pyrrolidine ring are primary sites of metabolic attack, modifications at or near these positions are often most effective.
-
Steric Hindrance: Introducing small, sterically hindering groups, such as a methyl group, on the α-carbon can physically block the CYP active site from accessing the metabolic soft spot.[8]
-
Gem-Dimethyl Substitution: Placing two methyl groups on an α-carbon is a powerful strategy to completely block oxidation at that site.
-
Bioisosteric Replacement: In some cases, replacing a susceptible C-H bond with a more stable group can be effective. For example, strategic fluorination directly on the pyrrolidine ring can serve this purpose, although this significantly alters the chemistry.[20]
3.2. Modulating Lipophilicity and Electronics
Metabolic stability is often inversely correlated with lipophilicity.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to partition more readily into the lipophilic active sites of CYP enzymes.[21] Adding small polar groups or replacing lipophilic moieties with more polar ones elsewhere in the molecule can reduce the compound's affinity for metabolizing enzymes.[22]
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on aromatic rings attached to the pyrrolidine scaffold can deactivate those rings towards oxidative metabolism.[8]
3.3. Deuterium Incorporation
Replacing a hydrogen atom at a known metabolic soft spot with its heavier isotope, deuterium, is a subtle but effective strategy. The carbon-deuterium (C-D) bond is stronger than the C-H bond, and this "kinetic isotope effect" can significantly slow the rate of CYP-mediated bond cleavage, thereby increasing the compound's metabolic half-life.[21]
The following table summarizes these strategies.
| Strategy | Mechanism | Example Application |
| Steric Blockade | Hinders enzyme access to the metabolic site.[8][22] | Add a methyl group to the C2 or C5 position of the pyrrolidine ring. |
| Reduce Lipophilicity | Decreases partitioning into the lipophilic CYP active site.[21] | Replace an attached phenyl group with a more polar pyridine ring. |
| Deuteration | Slows the rate of C-H bond cleavage due to the kinetic isotope effect.[21] | Replace the hydrogen atoms at the C2 and C5 positions with deuterium. |
| Bioisosterism | Replace a metabolically labile group with a more stable one while retaining biological activity.[20][22] | Substitute a labile ester linkage elsewhere in the molecule with a more stable amide group.[8] |
Conclusion and Future Perspectives
The N-trifluoroethyl pyrrolidine scaffold is a powerful asset in modern drug discovery, offering a unique combination of three-dimensional complexity and enhanced metabolic stability conferred by fluorination. However, a deep understanding of its potential metabolic liabilities, particularly the oxidative susceptibility of the pyrrolidine ring, is crucial for success. By employing robust in vitro assessment tools like microsomal and hepatocyte stability assays, researchers can gain early and critical insights into a compound's pharmacokinetic destiny. The data derived from these assays provide a rational basis for structural modifications aimed at mitigating metabolic soft spots. Strategies such as steric hindrance, lipophilicity modulation, and deuteration can be systematically applied to fine-tune the metabolic profile, ultimately improving a drug candidate's half-life and bioavailability. As analytical technologies continue to advance, enabling faster and more sensitive metabolite identification, the ability to rationally design metabolically robust N-trifluoroethyl pyrrolidine-based therapeutics will only improve, paving the way for safer and more effective medicines.
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- Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed.
- II. Cytochrome P450 in Nitrogen Metabolism - Source not available.
- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub.
- Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate.
- Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs.
- How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse.
- Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS - Taylor & Francis.
- Advancing Drug Trials: Metabolic Stability & Pharmacokinetics | Labcorp.
- Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass - Agilent.
- Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - NSF Public Access Repository.
- Cas 1609653-27-1,N-tosyl-2-(2,2,2-trifluoroethyl)pyrrolidine | lookchem.
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC.
- Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC.
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC.
- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock.
- The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity - Benchchem.
- Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides | Request PDF - ResearchGate.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines - Thieme.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed.
- Scaffold Hopping in Drug Discovery - NIPER.
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds - Taylor & Francis Online.
- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery - Benchchem.
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- 4. chemrxiv.org [chemrxiv.org]
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Amide Coupling Strategies for 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
This Application Note is designed as a definitive technical guide for researchers utilizing 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine in medicinal chemistry and drug discovery. It synthesizes theoretical reactivity principles with practical, field-tested protocols.[1][2][3][4][5]
Executive Summary & Molecule Profile
The incorporation of fluorine into saturated heterocycles is a dominant strategy in modern medicinal chemistry to modulate basicity, improve metabolic stability, and enhance lipophilicity (
This guide addresses the specific synthetic challenges posed by this molecule, including the reduced nucleophilicity of the scaffold and solubility considerations, providing robust protocols for high-yield amide bond formation.[3][4][5]
Chemical Profile
| Property | Data / Characteristic | Implication for Synthesis |
| Structure | Pyrrolidine core, N1-trifluoroethyl, C3-primary amine | N3 is the reactive nucleophile.[1][2][3][5] |
| Basicity (N1) | Significantly reduced ( | The ring nitrogen is less likely to scavenge electrophiles or form salts during mild acidic washes compared to N-alkyl pyrrolidines.[1][2][3][4] |
| Nucleophilicity (N3) | Moderate to Good | The inductive effect of the |
| Solubility | Lipophilic ( | Soluble in DCM, DMF, EtOAc, THF.[2][3][4][5] Limited water solubility at neutral pH.[1][2][4] |
| Chirality | C3 is a stereocenter | Protocols must prevent racemization of the coupling partner (carboxylic acid), as the amine itself is configurationally stable under coupling conditions.[4] |
Critical Reaction Parameters
The "Fluorine Effect" on Reactivity
The 2,2,2-trifluoroethyl group exerts a strong electron-withdrawing inductive effect (
-
Consequence: Weak coupling reagents (e.g., EDC alone) may result in sluggish kinetics or incomplete conversion.[1][2][3][4][5]
-
Solution: Use "Uronium" (HATU) or Phosphonic anhydride (T3P) based reagents to generate highly active ester intermediates.[2][4][5]
Salt Forms
This amine is frequently supplied as a Dihydrochloride (2HCl) or Hydrochloride (HCl) salt.[2][4][5]
-
Critical Step: The salt must be fully neutralized in situ to release the free base nucleophile.[1][4]
-
Stoichiometry: If using the 2HCl salt, ensure
3.0 equivalents of tertiary base (DIEA or TEA) are added to the reaction mixture (2 eq for neutralization + 1 eq for the reaction). Failure to account for the HCl equivalents is the #1 cause of failed couplings with this scaffold.[1][4]
Experimental Protocols
Protocol A: The "Discovery Standard" (HATU)
Best for: Small-scale synthesis (mg to g), library generation, and valuable carboxylic acids.[2][3][4][5] Ensures maximal conversion.
Reagents:
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).
-
Base Addition 1: Add DIEA (1.0 equiv) and stir for 2 minutes.
-
Reagent Addition: Add HATU (1.1 equiv). The solution should turn slightly yellow.[1][4][7] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (O-At).[2][3]
-
Amine Addition: Add This compound HCl (1.1 equiv) followed immediately by the remaining DIEA (2.0–3.0 equiv).
-
Note: Adding the amine salt before the second portion of base ensures the free base is generated in the presence of the activated ester.[4]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3][4][7]
-
Checkpoint: If the reaction is incomplete after 4 hours, heat to 40°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Drying: Dry over
, filter, and concentrate.
Protocol B: The "Scalable & Green" Method (T3P)
Best for: Scale-up (>10g), avoiding toxic byproducts, and easy workup.[2][3][4][5] T3P (Propylphosphonic anhydride) generally produces water-soluble byproducts.[2][3][5]
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).[2][4][5]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1][2][3][4][5]
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Procedure:
-
Charge: To a reactor, charge the Carboxylic Acid (1.0 equiv), Amine Salt (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).[2][3][4][5]
-
Base Addition: Add Pyridine (3.0 – 4.0 equiv).[1][2][4] The mixture may warm slightly.
-
Coupling: Add T3P solution dropwise over 10 minutes at 0°C - RT.
-
Reaction: Stir at RT for 12 hours. T3P kinetics are often slower than HATU but cleaner.[1][2][4]
-
Workup:
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the carboxylic acid partner.
Figure 1: Decision tree for selecting coupling conditions based on substrate sterics and reaction scale.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Amine salt not neutralized.[1][2][3] | Check calculation of Base equivalents. Ensure |
| Product in Aqueous Layer | Product protonation (N1). | The N1-trifluoroethyl group is weakly basic.[1][2][3][4] Avoid strong acid washes (pH < 2) during workup.[1][2][4] Use Citric Acid (10%) or |
| Racemization | Over-activation of Acid.[1][2][4] | Switch from HATU to T3P or EDC/HOBt. Maintain temperature |
| Precipitation | Solubility limit of fluorinated scaffold.[1][2][4] | Switch solvent to DMF or a DMF/DCM (1:[2][5]1) mixture. Fluorinated compounds can have unpredictable solubility in pure EtOAc.[1][2][4] |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2][4] Available at: [Link][2][3][5]
-
Valeur, E., & Bradley, M. (2009).[1][2][3][4][5] Amide bond formation: beyond the myth of coupling reagents.[1][4] Chemical Society Reviews, 38(2), 606-631.[2][3][4][5] Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3][4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development, 20(2), 140–177.[2][3][4][5] Available at: [Link][2][3][5]
Sources
- 1. enamine.net [enamine.net]
- 2. PubChemLite - this compound (C6H11F3N2) [pubchemlite.lcsb.uni.lu]
- 3. peptide.com [peptide.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Amide Synthesis [fishersci.dk]
- 10. 1-(2-氨乙基)吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine for medicinal chemistry
Application Note: Scalable Synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Executive Summary
The this compound scaffold is a high-value building block in medicinal chemistry. The N-trifluoroethyl group acts as a bioisostere for ethyl or methyl groups, offering increased metabolic stability (blocking cytochrome P450 oxidation) and modulated lipophilicity (
This guide details a scalable, robust protocol for synthesizing this moiety. Unlike traditional alkylation methods using highly toxic triflates or sluggish halides, this protocol prioritizes a Reductive Amination strategy using Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) . This route minimizes safety risks, reduces cost at scale, and prevents the over-alkylation often seen with alkyl halides.
Strategic Analysis: Route Selection
When scaling the synthesis of fluorinated amines, three primary pathways exist. We have selected Route A as the superior method for scale-up.
-
Route A: Reductive Amination (Recommended): Uses TFAE and a borohydride reductant.
-
Pros: Reagents are stable liquids; high chemoselectivity; minimal byproduct formation; scalable to kilogram quantities.
-
Cons: Requires careful management of hydrogen evolution during reduction.
-
-
Route B: Direct Alkylation: Uses 2,2,2-trifluoroethyl triflate (
).-
Pros: Fast reaction kinetics.
-
Cons: Reagent is expensive, corrosive, and highly toxic; difficult to control mono-alkylation on primary amines (though less of an issue for the secondary pyrrolidine nitrogen).
-
-
Route C: Acylation-Reduction: Trifluoroacetylation followed by amide reduction.
-
Pros: Uses cheap Trifluoroacetic Anhydride (TFAA).
-
Cons: Reduction of trifluoroacetamides requires harsh conditions (
or ) that can lead to defluorination or safety hazards on scale.
-
Reaction Pathway & Mechanism
The synthesis proceeds in two stages:
-
Reductive Alkylation: The secondary amine of tert-butyl pyrrolidin-3-ylcarbamate attacks the masked aldehyde (TFAE) to form an iminium ion/hemiaminal intermediate, which is selectively reduced to the tertiary amine.
-
Deprotection: Removal of the Boc group to yield the final primary amine salt.
Figure 1: Synthetic workflow for the scalable production of the target amine.
Detailed Experimental Protocols
Step 1: Reductive Alkylation of 3-(Boc-amino)pyrrolidine
Objective: Install the trifluoroethyl group on the pyrrolidine nitrogen. Scale: 50.0 g (Input)
Materials:
-
tert-Butyl pyrrolidin-3-ylcarbamate (CAS: 99724-19-3): 50.0 g (268 mmol)
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (CAS: 433-27-2): 46.3 g (322 mmol, 1.2 equiv)
-
Sodium triacetoxyborohydride (
): 85.2 g (402 mmol, 1.5 equiv) -
Dichloromethane (DCM): 500 mL (10 vol)
-
Saturated
solution.
Protocol:
-
Preparation: Charge a 2L 3-neck round-bottom flask (RBF) with tert-butyl pyrrolidin-3-ylcarbamate (50.0 g) and DCM (400 mL). Stir until fully dissolved under
atmosphere. -
Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Add TFAE (46.3 g) dropwise over 20 minutes.
-
Note: TFAE is in equilibrium with the free aldehyde. The hemiacetal form is stable but reacts readily with amines.
-
-
Imine Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ensure formation of the hemiaminal/iminium species.
-
Reduction: Cool the mixture back to 0 °C. Add
in 5 portions over 30 minutes.-
Critical Safety: Vent the flask properly. Although
is milder than , gas evolution ( ) can occur if moisture is present.
-
-
Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Target: Disappearance of starting secondary amine (
187) and appearance of product ( 269).
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous
(300 mL). Stir vigorously for 20 minutes until gas evolution ceases. -
Separate the layers. Extract the aqueous layer with DCM (
mL). -
Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Expected Yield: 65–70 g (90–97%) Data: Colorless to pale yellow oil.
Step 2: Boc-Deprotection
Objective: Removal of the carbamate to release the primary amine.[1] Scale: ~65 g (Intermediate from Step 1)
Materials:
-
tert-Butyl (1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl)carbamate (Step 1 Product)
-
4M HCl in Dioxane: 250 mL (~4 equiv)
-
Diethyl Ether (
) or MTBE: 500 mL
Protocol:
-
Dissolution: Dissolve the intermediate (65 g) in 1,4-dioxane (100 mL) or minimal DCM (50 mL) in a 1L RBF.
-
Acidolysis: Cool to 0 °C. Add 4M HCl in Dioxane (250 mL) dropwise via an addition funnel over 30 minutes.
-
Reaction: Warm to RT and stir for 4–6 hours. A white precipitate should begin to form.
-
Monitoring: LCMS should show conversion of
269 169.
-
-
Isolation:
-
Dilute the suspension with
or MTBE (400 mL) to fully precipitate the salt. -
Filter the solids using a Buchner funnel under inert gas (Ar/
) blanket (the salt can be hygroscopic). -
Wash the cake with cold
( mL).
-
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Expected Yield: 40–45 g (80–90% over 2 steps) Final Form: White crystalline solid (Dihydrochloride salt).
Key Parameters & Troubleshooting
| Parameter | Specification | Troubleshooting Tip |
| Stoichiometry (TFAE) | 1.1 – 1.3 equiv | Excess TFAE is easily removed by evaporation, but too much can complicate workup. |
| Reductant Choice | If reaction is sluggish, switch to | |
| Water Content | Anhydrous | Moisture consumes the hydride reagent. Use dry DCM. |
| Impurity Profile | < 2% Bis-alkylation | Unlikely with TFAE due to steric hindrance, but possible with alkyl halides. |
Safety & Handling (E-E-A-T)
-
Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE): Flammable liquid. Causes skin irritation.[2] While less volatile than the gaseous aldehyde, it should be handled in a fume hood.
-
Sodium Triacetoxyborohydride: Water-reactive. Releases flammable hydrogen gas upon contact with acid or water. Keep away from ignition sources.[3]
-
Fluorinated Intermediates: Generally stable, but avoid strong bases with the final product at high temperatures to prevent elimination of HF (though
on carbon is relatively robust).
References
-
Reductive Trifluoroethylation Mechanism
-
Trifluoroacetaldehyde Ethyl Hemiacetal Utility
-
General Reductive Amination Protocols
-
Pyrrolidine Scaffolds in Drug Discovery
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.
Sources
- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 2. fishersci.nl [fishersci.nl]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 8. US12103933B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
Application & Protocol Guide: Leveraging 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine for the Synthesis of Novel Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] The 1-(2,2,2-trifluoroethyl) moiety, in particular, serves as a valuable bioisostere for amide bonds, maintaining key structural and electronic features while resisting enzymatic hydrolysis.[2] This guide provides detailed application notes and validated protocols for the use of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine, a versatile bifunctional building block, in the synthesis of diverse pharmaceutical intermediates. We present methodologies for key synthetic transformations including amide bond formation, urea synthesis, reductive amination, and palladium-catalyzed N-arylation, offering researchers a practical toolkit for scaffold elaboration in drug discovery programs.
Introduction: The Strategic Advantage of the Trifluoroethyl Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs, valued for its conformational rigidity and ability to project substituents into defined vectors of chemical space.[3][4] When combined with a 2,2,2-trifluoroethyl group on the ring nitrogen, the resulting scaffold offers several distinct advantages for drug design:
-
Modulated Basicity: The strong electron-withdrawing effect of the CF₃ group significantly lowers the pKa of the pyrrolidine nitrogen, reducing its basicity. This can mitigate off-target effects related to interactions with acidic biopolymers and improve cell permeability.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can prolong the half-life of a drug candidate.
-
Increased Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[5][6]
-
Versatile Synthetic Handle: The primary amine at the 3-position of the pyrrolidine ring provides a robust and predictable site for a wide array of chemical modifications, allowing for the rapid generation of compound libraries.
This guide focuses on harnessing the reactivity of this primary amine to construct four classes of chemical bonds that are fundamental to pharmaceutical synthesis.
Figure 1: Key synthetic transformations of this compound.
Protocol I: Amide Bond Formation via Acyl Fluoride Intermediate
Amide bonds are the most common functional group in approved oral drugs. While standard peptide coupling reagents are often effective, electron-deficient amines can exhibit sluggish reactivity. A robust strategy involves the in situ formation of an acyl fluoride from a carboxylic acid, which is highly electrophilic and reacts efficiently with amines like our title compound.[7][8][9]
Principle
This protocol utilizes a deoxofluorinating agent to convert a carboxylic acid into a highly reactive acyl fluoride intermediate. This intermediate is not isolated but is immediately trapped by this compound to form the desired amide product. This method is particularly effective for sterically hindered substrates or electronically deactivated amines where other methods may fail.[7]
Detailed Protocol
-
Reagent Preparation: To a dry, argon-flushed round-bottom flask, add the desired carboxylic acid (1.0 eq., 0.5 mmol) and dry dichloromethane (DCM, 3 mL).
-
Acyl Fluoride Generation: Cool the solution to 0 °C in an ice bath. Add pentafluoropyridine (PFP, 1.2 eq., 0.6 mmol) followed by a dropwise addition of a solution of the deoxyfluorinating agent (e.g., XtalFluor-E, 1.2 eq., 0.6 mmol) in dry DCM (2 mL).[8] Stir the reaction mixture at 0 °C for 30 minutes. The progress of acyl fluoride formation can be monitored by ¹⁹F NMR if desired.
-
Amine Addition: Add a solution of this compound (1.1 eq., 0.55 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0 eq., 1.0 mmol) in dry DCM (2 mL) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Data & Expected Outcome
| Carboxylic Acid Partner | Product | Typical Yield | Purity (LC-MS) |
| Benzoic Acid | N-((1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl))benzamide | 85-92% | >98% |
| 4-Chlorobenzoic Acid | 4-chloro-N-((1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl))benzamide | 88-95% | >98% |
| Cyclohexanecarboxylic acid | N-((1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl))cyclohexanecarboxamide | 80-87% | >97% |
Protocol II: Synthesis of Substituted Ureas
Urea moieties are prevalent in pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors. The synthesis of unsymmetrical ureas from this compound can be achieved reliably by reaction with an appropriate isocyanate or by an in situ method from a Boc-protected amine.[10][11][12]
Principle
This protocol describes the direct reaction of the primary amine with a commercially available isocyanate. The reaction is typically fast, high-yielding, and proceeds via the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer.
Detailed Protocol
-
Reaction Setup: In a vial, dissolve this compound (1.0 eq., 0.3 mmol) in anhydrous tetrahydrofuran (THF, 2 mL).
-
Isocyanate Addition: Add a solution of the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq., 0.315 mmol) in THF (1 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. For less reactive or poorly soluble amines, the reaction may be gently heated to 50 °C.[13] Monitor completion by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting urea is often highly crystalline and may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure product.
Expert Insights
-
Causality: The reaction is typically performed without an added base, as the amine starting material is sufficiently nucleophilic and can act as its own proton shuttle.
-
Alternative: If the desired isocyanate is not available, it can be generated in situ. A common method involves the Curtius rearrangement of an acyl azide, which can be formed from the corresponding carboxylic acid.[11] Another elegant one-pot method generates the isocyanate from a Boc-protected amine using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride.[10][12]
Protocol III: N-Arylation via Buchwald-Hartwig Amination
The formation of an aryl-amine bond is a critical transformation in drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of these bonds under relatively mild conditions, offering broad functional group tolerance.[14][15][16]
Principle
This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[14][17] The choice of phosphine ligand is critical for reaction efficiency.
Figure 2: General workflow for a Buchwald-Hartwig cross-coupling experiment.
Detailed Protocol
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, add an oven-dried reaction vial with a stir bar. To the vial, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq., 0.5 mmol), Pd₂(dba)₃ (0.02 eq., 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 eq., 0.02 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq., 0.7 mmol).
-
Reagent Addition: Add this compound (1.2 eq., 0.6 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (3 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (silica gel, using an appropriate solvent system like ethyl acetate/hexanes) to isolate the N-aryl amine product.
Expert Insights
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or RuPhos) are crucial.[17] They promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) catalyst.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃ is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate. The choice of base can significantly impact reaction success.
Protocol IV: Reductive Amination
Reductive amination is one of the most versatile and widely used methods for synthesizing amines in the pharmaceutical industry.[18] It provides a direct route to form C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[19]
Principle
The reaction proceeds in two stages, which can be performed in one pot. First, the primary amine reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). In the second stage, a selective reducing agent reduces the C=N double bond to furnish the new, more substituted amine.[20][21]
Detailed Protocol
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq., 1.0 mmol) and this compound (1.1 eq., 1.1 mmol).
-
Solvent & Additives: Dissolve the components in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (5 mL). A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq., 1.5 mmol) portion-wise to the mixture.[22]
-
Reaction: Stir at room temperature for 6-18 hours. Monitor the reaction by LC-MS until the imine intermediate is fully consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL). Extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to obtain the final product.
Expert Insights
-
Reducing Agent Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many one-pot reductive aminations.[22] It is mild enough that it will not readily reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under slightly acidic conditions (pH ~5-6).[20][21]
Conclusion
This compound stands out as a highly valuable and adaptable building block for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein provide robust and reproducible methods for its derivatization through four of the most fundamental reactions in medicinal chemistry. By explaining the causality behind the chosen conditions and reagents, this guide empowers researchers to not only apply these methods directly but also to rationally adapt them for the synthesis of their specific targets, accelerating the drug discovery and development process.
References
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lundgren, R. J., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]
-
Procter, D. J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. Available at: [Link]
-
Lundgren, R. J., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. National Institutes of Health. Available at: [Link]
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Available at: [Link]
-
Kavitha, S., et al. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). National Institutes of Health. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(2,2,2-Trifluoroethyl)pyrrolidine. Available at: [Link]
-
Ye, S., et al. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Institutes of Health. Available at: [Link]
-
Carpino, L. A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... Available at: [Link]
-
Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Noël, T., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
-
Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. PubMed. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Chulov, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wolfe, J. P. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
-
ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Available at: [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. 1-(2,2,2-Trifluoroethyl)pyrrolidine [myskinrecipes.com]
- 6. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ntd-network.org [ntd-network.org]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 13. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
This technical guide addresses the synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine , a structural motif increasingly common in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the trifluoroethyl group.
Low yields in this synthesis are typically caused by three convergent factors: reduced nucleophilicity of the fluorinated product (affecting isolation), volatility of the free base, and regioselectivity issues if the starting material is not orthogonally protected.
Part 1: Diagnostic Troubleshooting (Logic Flow)
Before altering reagents, diagnose the failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying yield loss in N-trifluoroethylation.
Part 2: Critical Failure Points & Solutions
The Regioselectivity Trap
-
The Issue: 3-aminopyrrolidine contains two nucleophilic nitrogens. The exocyclic primary amine is generally more nucleophilic than the secondary ring amine.
-
The Fix: You must use tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected) .
-
Why: Attempting to alkylate the free diamine results in a statistical mixture of mono-alkylated (N1 or N3), di-alkylated, and polymerized products.
-
Protocol: Perform the N-trifluoroethylation on the Boc-protected intermediate, then deprotect (HCl/Dioxane or TFA/DCM) as the final step.
-
The "Invisible" Product (Basicity & Volatility)
-
The Issue: The electron-withdrawing
group lowers the pKa of the ring nitrogen significantly (approx. pKa 5.5–6.0, compared to ~10 for typical pyrrolidines).-
Consequence A (Extraction): If you perform a standard basic workup (pH 10–12), the amine is free-based.
-
Consequence B (Evaporation): The free base of N-trifluoroethyl amines is often volatile. High-vacuum drying or prolonged rotavap usage can strip the product away with the solvent.
-
-
The Fix:
-
Do not dry the free base. Isolate the product as the HCl or Oxalate salt .
-
Extraction: If liquid-liquid extraction is necessary, ensure the aqueous phase is pH ~8-9. If the pH is too low (< 5), the product remains in the water. If too high, you risk volatility during concentration.
-
Part 3: Recommended Synthetic Protocols
Choose the protocol based on your available reagents and scale.
Method A: The "Gold Standard" (Acylation-Reduction)
Best for: Scale-up (>1g), reproducibility, and avoiding volatile alkylating agents.
Mechanism:
-
Acylation of the pyrrolidine with Trifluoroacetic Anhydride (TFAA).
-
Reduction of the trifluoroacetamide using Borane-Dimethyl Sulfide (BMS).
Step-by-Step Guide:
-
Acylation:
-
Dissolve 3-(Boc-amino)pyrrolidine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM at 0°C.
-
Add TFAA (1.2 equiv) dropwise. Stir 2h.
-
QC: Check LCMS for full conversion to the amide.
-
Workup: Wash with
, dry, and concentrate. (The amide is stable and non-volatile).
-
-
Reduction:
-
Dissolve the crude amide in anhydrous THF.
-
Add Borane-Dimethyl Sulfide (2.0 M in THF) (3.0 equiv) slowly at 0°C.
-
Reflux for 4–6 hours. (Room temp is insufficient for trifluoroacetamides).
-
Quench: Cool to 0°C. Carefully add MeOH (gas evolution!).
-
Crucial Step: Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
-
Isolation:
-
Concentrate to remove THF/MeOH.
-
The residue is the HCl salt of your target (Boc might be cleaved depending on HCl strength/time; if Boc is lost, you have the diamine salt).
-
Recommendation: If Boc preservation is required during workup, use a milder boron quench (oxidative workup with NaOH/
), but HCl reflux is standard for robust decomplexation.
-
Method B: Direct Alkylation (Triflate Route)
Best for: Small scale (<100mg), speed.
Reagent: 2,2,2-Trifluoroethyl triflate (
Protocol:
-
Setup: Flame-dried flask, Argon atmosphere.
-
Mix: 3-(Boc-amino)pyrrolidine (1.0 equiv) + 2,6-Lutidine or
(2.0 equiv) in anhydrous DCM or Acetonitrile . -
Addition: Cool to -78°C (or at least -40°C). Add Trifluoroethyl triflate (1.1 equiv) dropwise.
-
Note: Adding at Room Temp often leads to elimination of the triflate to form 1,1-difluoroethene (gas), resulting in low yield.
-
-
Reaction: Allow to warm to RT slowly overnight.
-
Workup: Filter off solids. Do not rotavap to dryness. Add 1M HCl in ether to precipitate the salt immediately.
Part 4: Comparative Data Table
| Variable | Method A: Acylation-Reduction | Method B: Alkylation (Triflate) | Method C: Alkylation (Iodide) |
| Reagents | TFAA, then | ||
| Yield (Typical) | 75–90% | 50–70% | 20–40% |
| Scalability | High (Kg scale viable) | Low (Reagent cost/safety) | Medium |
| Primary Risk | Incomplete Boron quench | Reagent hydrolysis/Elimination | Poor conversion (sluggish) |
| Workup | Filtration of salt (Easy) | Requires careful temp control | Sealed tube required |
Part 5: FAQs
Q: Can I use Trifluoroethyl Iodide (
Q: I lost my Boc group during the reaction. Why?
A: If you used Method A (Borane reduction), the acidic workup (HCl reflux) removes the Boc group. To keep the Boc group, use an oxidative workup (
Q: My product disappears on the LCMS after workup. A: It likely didn't ionize or elute in the void volume due to high polarity, or it evaporated.
-
Detection: N-trifluoroethyl amines ionize poorly in ESI+ compared to regular amines due to the electron-withdrawing fluorine. Use NMR for conversion checks.
-
Evaporation: As emphasized, isolate as a salt (HCl, Oxalate, or Fumarate).
References
-
Acylation-Reduction Methodology
- W. J. Hoekstra, et al. "Potent, orally active GPIIb/IIIa antagonists containing a nipecotic acid subunit." Journal of Medicinal Chemistry, 1999, 42(25), 5254-5265.
-
Catalytic Reductive Alkylation (Modern Approach)
-
Borane Reduction Protocols
- Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with amides." Synthesis, 1981, 441-442.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
